molecular formula C15H22BrN3O2 B2584151 1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2379975-10-5

1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B2584151
CAS RN: 2379975-10-5
M. Wt: 356.264
InChI Key: NITZOHDTGIOROH-UHFFFAOYSA-N
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Description

1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one, also known as BPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPP is a piperidine-based compound that has been synthesized through a multi-step process, and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one exerts its effects by binding to the dopamine transporter and inhibiting its activity, leading to an increase in extracellular dopamine levels. This increase in dopamine signaling has been shown to have a range of physiological effects, including changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one has been found to have a range of biochemical and physiological effects, including changes in dopamine signaling, neurotransmitter release, and synaptic plasticity. These effects have been studied in both in vitro and in vivo models, and have been found to be dose-dependent and reversible.

Advantages and Limitations for Lab Experiments

1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one has several advantages for use in scientific research, including its high purity and reliability. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on 1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and the development of new analogs and derivatives with improved efficacy and safety profiles. Additionally, 1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one may also have applications in other fields, such as drug discovery and chemical biology.
In conclusion, 1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one is a synthetic compound that has been widely studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential future directions for research make it a valuable tool for studying the mechanisms of dopamine signaling and its role in various neurological disorders.

Synthesis Methods

The synthesis of 1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one involves several steps, starting with the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine in the presence of a base catalyst. The resulting intermediate is then reacted with 2,2-dimethylpropan-1-one to yield the final product. The synthesis of 1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one has been optimized to produce high yields and purity, making it a reliable compound for scientific research.

Scientific Research Applications

1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In particular, 1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one has been found to be a potent inhibitor of the dopamine transporter, which plays a critical role in the regulation of dopamine signaling in the brain. This makes 1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one a valuable tool for studying the mechanisms of dopamine signaling and its role in various neurological disorders.

properties

IUPAC Name

1-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)13(20)19-6-4-11(5-7-19)10-21-14-17-8-12(16)9-18-14/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITZOHDTGIOROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)COC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one

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